

# Application Notes and Protocols for Assessing Dapivirine Adherence in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The assessment of adherence to the **Dapivirine** vaginal ring in clinical trials is crucial for accurately interpreting efficacy and safety data. This document provides detailed protocols for the quantitative analysis of **Dapivirine** in various biological matrices and for the determination of residual drug levels in used vaginal rings. These methods serve as objective measures of adherence and are essential for understanding the correlation between product use and clinical outcomes.

# **Quantitative Adherence Measures**

Objective assessment of **Dapivirine** adherence relies on the quantification of the drug in biological samples and the analysis of the amount of drug released from the vaginal ring. The following tables summarize key quantitative data from clinical trials.

Table 1: **Dapivirine** Concentration in Biological Matrices



| Biological<br>Matrix          | Analytical<br>Method | Lower Limit of<br>Quantification<br>(LLOQ) | Typical<br>Concentration<br>s Observed | Citation(s)     |
|-------------------------------|----------------------|--------------------------------------------|----------------------------------------|-----------------|
| Plasma                        | UHPLC-MS/MS          | 20 pg/mL                                   | Median: 262.0 -<br>327 pg/mL           | [1][2][3][4][5] |
| Cervicovaginal<br>Fluid (CVF) | LC-MS/MS             | 0.25 ng/swab                               | Median Cmax:<br>36.25 ng/mg            | [3][4]          |
| Breast Milk                   | LC-MS/MS             | 10 pg/mL                                   | Median: 676<br>pg/mL                   | [3]             |
| Cervical Tissue               | LC-MS/MS             | 0.05 ng/sample                             | Mean: 2.49<br>ng/mg                    | [4][5]          |

Table 2: Adherence Classification Based on Residual Dapivirine in Vaginal Rings

| Adherence<br>Category        | Dapivirine<br>Released per 28-<br>day Period | Interpretation                                        | Citation(s) |
|------------------------------|----------------------------------------------|-------------------------------------------------------|-------------|
| No Use / No<br>Adherence     | < 0.9 mg                                     | The ring was likely not used.                         | [6][7]      |
| Some to Moderate<br>Use      | 0.9 mg - 4.0 mg                              | The ring was used but not consistently.               | [6][7]      |
| High Use / Good<br>Adherence | > 4.0 mg                                     | The ring was used consistently for the 28-day period. | [6][7][8]   |

# Experimental Protocols Protocol for Quantification of Dapivirine in Human Plasma

This protocol is based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and is designed for high-throughput analysis.[1][2]



#### 2.1.1. Materials and Reagents

- Dapivirine analytical standard
- Deuterated **Dapivirine** internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid
- Human plasma (K2EDTA)
- 96-well collection plates
- UHPLC-MS/MS system

#### 2.1.2. Sample Preparation

- Spike 50 μL of human plasma with the deuterated internal standard.
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 10 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer 100 μL of the supernatant to a 96-well collection plate.
- Add 100 μL of water to the supernatant.
- Seal the plate and vortex for 5 minutes before placing it in the autosampler.

#### 2.1.3. UHPLC-MS/MS Analysis

Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm)



- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
- Flow Rate: 0.6 mL/min
- Injection Volume: 5 μL
- Gradient: A suitable gradient to ensure separation of **Dapivirine** and the internal standard.
- Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
  - Monitor specific precursor-to-product ion transitions for **Dapivirine** and the deuterated IS.
- 2.1.4. Data Analysis and Quality Control
- Construct a calibration curve using Dapivirine-spiked plasma standards.
- The curve should be fitted with a quadratic regression using 1/x² weighting.
- Intra- and inter-assay precision and accuracy should be determined using quality control (QC) samples at low, medium, and high concentrations.[1][2]

# Protocol for Quantification of Residual Dapivirine in Vaginal Rings

This protocol describes the measurement of the remaining **Dapivirine** in a returned vaginal ring to estimate the amount released over the period of use.[6][9]

- 2.2.1. Materials and Reagents
- Returned vaginal rings
- Acetone, HPLC grade
- High-Performance Liquid Chromatography (HPLC) system with UV detection
- 2.2.2. Ring Processing and Extraction



- Upon collection from the participant, clean the returned vaginal ring.
- Place the entire ring into a suitable extraction container.
- Add a defined volume of acetone to fully submerge the ring.
- Agitate the container for a sufficient period to ensure complete extraction of the residual Dapivirine.
- Take an aliquot of the acetone extract for analysis.

#### 2.2.3. HPLC Analysis

- Chromatographic Column: Suitable C18 column
- Mobile Phase: A suitable isocratic or gradient mixture of organic solvent and water.
- Flow Rate: A typical flow rate for the selected column.
- Detection: UV detection at the wavelength of maximum absorbance for **Dapivirine**.
- Injection Volume: A defined volume of the acetone extract.

#### 2.2.4. Calculation of **Dapivirine** Released

- Quantify the amount of residual **Dapivirine** in the extract using a calibration curve prepared with known concentrations of **Dapivirine**.
- Calculate the total residual **Dapivirine** in the ring.
- Subtract the residual amount from the initial amount of **Dapivirine** in a new ring (typically 25 mg) to determine the total amount released.[3]
- Normalize the released amount to a standard 28-day period if the wear duration varies.

### **Visualizations**

# **Workflow for Dapivirine Adherence Assessment**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2a Safety, Pharmacokinetics, and Acceptability of Dapivirine Vaginal Rings in US Postmenopausal Women PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adherence, safety, and choice of the monthly dapivirine vaginal ring or oral emtricitabine plus tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis among African adolescent girls and young women: a randomised, openlabel, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adherence to the Dapivirine Vaginal Ring Among Cisgender Women in Africa: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Dapivirine Vaginal Ring Accounting for Imperfect Adherence PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patterns of Adherence to a Dapivirine Vaginal Ring for HIV-1 Prevention Among South African Women in a Phase III Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Dapivirine Adherence in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#protocol-for-assessing-dapivirine-adherence-in-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com